(+/-)-2-Methyl-4-oxo-1-propyl piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-methyl-1-propylpiperidin-4-one |
InChI |
InChI=1S/C9H17NO/c1-3-5-10-6-4-9(11)7-8(10)2/h8H,3-7H2,1-2H3 |
InChI Key |
ICDIGLKXMIDVPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=O)CC1C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for +/ 2 Methyl 4 Oxo 1 Propyl Piperidine
Strategies for Racemic Synthesis
The construction of the racemic 2-methyl-4-oxopiperidine core can be achieved through several strategic approaches. These methods focus on creating the heterocyclic ring system with the desired substitution pattern in an efficient manner.
Multi-component Reactions for Piperidone Formation
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.
The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that condenses a β-ketoester (such as a derivative of acetonedicarboxylic acid), two equivalents of an aldehyde, and a primary amine to form a 4-piperidone (B1582916) ring. wikipedia.orgchemrevlett.com This reaction proceeds through a double Mannich reaction. dtic.mil
For the specific synthesis of (+/-)-2-Methyl-4-oxo-1-propyl piperidine (B6355638), this reaction would theoretically involve the condensation of propylamine, ethyl acetoacetate (B1235776) (as the β-keto component), and formaldehyde (B43269). The general scheme involves the initial formation of an enamine from the amine and β-ketoester, followed by two successive Mannich-type additions of formaldehyde and subsequent cyclization. Baliah et al. developed an elegant synthesis of 2,6-disubstituted piperidin-4-ones based on the earlier work of Petrenko-Kritschenko. chemrevlett.com Their method involved the condensation of an acetone (B3395972) dicarboxylic acid ester with an aromatic aldehyde and a primary amine. chemrevlett.com
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
| Propylamine | Ethyl Acetoacetate | Formaldehyde | (+/-)-2-Methyl-4-oxo-1-propyl piperidine | Petrenko-Kritschenko Reaction |
The application of ultrasound irradiation has emerged as a green and efficient method to promote organic reactions. In the context of MCRs, sonication can lead to significantly shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net This is attributed to the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature spots, enhancing reaction rates.
While a specific ultrasound-promoted synthesis for this compound is not detailed, the principles from related syntheses can be applied. For instance, ultrasound has been successfully used in the one-pot, four-component synthesis of pyridin-2(1H)-one derivatives, demonstrating its efficacy in constructing nitrogen-containing heterocycles. nih.govresearchgate.net Applying this technique to a Petrenko-Kritschenko-type synthesis could involve sonicating a mixture of propylamine, ethyl acetoacetate, and formaldehyde in a suitable solvent like ethanol (B145695) at room temperature. nih.gov This approach is expected to offer advantages such as operational simplicity and improved efficiency. rsc.org
| Technique | Key Advantages | Potential Application |
| Ultrasound Irradiation | Shorter reaction times, excellent yields, simple workup, energy efficiency. nih.govresearchgate.net | Promotion of the Petrenko-Kritschenko synthesis of the target compound. |
Cyclization-Based Approaches
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. These strategies involve the formation of the piperidine ring from a pre-assembled acyclic precursor, often with a high degree of control over stereochemistry.
The intramolecular cyclization of amine-substituted enones provides a robust pathway to 4-oxopiperidines. This strategy involves the nucleophilic attack of the amine onto the enone's β-carbon, forming the six-membered ring. The requisite precursor, an amine-substituted enone, can be synthesized through various methods. The cyclization step itself can be mediated by either acid or base.
A key advantage of this approach is the potential for stereocontrol during the ring-closing event. The stereochemical outcome can be influenced by the reaction conditions and the nature of the substituents on the acyclic precursor. rsc.org
The reaction is performed under conditions that are mild enough to prevent the cleavage of common protecting groups like the Boc group. rsc.org The synthetic utility of the resulting 4-oxopiperidines is significant, as they serve as versatile intermediates for the synthesis of more complex molecules, such as alkaloids. rsc.org The successful cyclization tolerates a wide range of alkyl substituents on the enone precursor. rsc.org
| Reaction | Substrate | Conditions | Product | Key Features |
| 6-Endo-Trig Cyclization | Amine-substituted enone | Acid-mediated | trans-6-alkyl-2-methyl-4-oxopiperidine | High stereoselectivity, good to high yields, mild conditions. rsc.org |
Radical-Mediated Amine Cyclization
Radical-mediated cyclization represents a powerful strategy for the construction of the piperidine ring. These methods often involve the formation of a nitrogen- or carbon-centered radical which then undergoes an intramolecular reaction to form the heterocyclic system.
One approach involves the intramolecular cyclization of linear amino-aldehydes, which can be facilitated by a cobalt(II) catalyst. nih.gov This method is effective for producing various piperidines, though it can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer process. nih.gov Another strategy utilizes the cyclization of 1,6-enynes, initiated by a radical initiator like triethylborane, to form polysubstituted alkylidene piperidines. nih.gov This process can involve a complex radical cascade, including successive cyclizations and ring cleavage to form the six-membered ring. nih.gov
Further variations include the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov This reaction proceeds through an acid-mediated functionalization of the alkyne, leading to the formation of an iminium ion that, upon reduction, yields the piperidine structure. nih.gov Additionally, the radical cyclization of substrates such as 7-substituted-6-aza-8-bromooct-2-enoates has been developed as a novel approach to creating 2,4-disubstituted piperidines. organic-chemistry.org
Hydrogenation and Reduction Methodologies
Hydrogenation and reduction of pyridine (B92270) and piperidinone derivatives are fundamental and widely used methods for synthesizing the saturated piperidine core.
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of substituted pyridines is a direct and atom-economical route to piperidine derivatives. researchgate.netliv.ac.uk This transformation involves reducing the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org A range of heterogeneous catalysts are effective, including those based on noble metals such as ruthenium, palladium, platinum, and rhodium. researchgate.netasianpubs.org
Ruthenium on carbon (Ru/C) has been shown to be a highly active catalyst for this conversion. Under optimized conditions of 100 °C and 3.0 MPa of hydrogen pressure, pyridine can be completely converted to piperidine with 100% selectivity. The reactivity of pyridine derivatives is influenced by electronic factors and the position of substituents on the ring. For instance, the hydrogenation reactivity of various methyl-substituted pyridines has been observed to follow the order: pyridine ≈ 2-methylpyridine (B31789) > 2,6-dimethylpyridine (B142122) > 3-methylpyridine (B133936) > 4-methylpyridine.
Platinum(IV) oxide (PtO₂, Adams' catalyst) is another effective catalyst, often used in glacial acetic acid. asianpubs.org This method allows for the hydrogenation of substituted pyridines under 50 to 70 bar of hydrogen pressure at room temperature to afford the corresponding piperidine derivatives. researchgate.netasianpubs.org Homogeneous catalysts, such as specific iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines, showing excellent tolerance for reducible functional groups like nitro and cyano groups. chemrxiv.org
| Catalyst | Support/Solvent | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| 5% Ru/C | Carbon | 100 °C, 3.0 MPa H₂ | Complete conversion of pyridine to piperidine with 100% selectivity. | |
| PtO₂ | Glacial Acetic Acid | Room Temp, 50-70 bar H₂ | Effective for various substituted pyridines. | asianpubs.org |
| [Ir-OMs] | Methanol (B129727) / TFA | Room Temp, 10-50 bar H₂ | Robust ionic hydrogenation with high functional group tolerance. | chemrxiv.org |
| [Cp*RhCl₂]₂ | HCOOH-Et₃N | 40 °C | Efficient transfer hydrogenation of pyridinium (B92312) salts. | liv.ac.uk |
Double Reduction Techniques for Piperidinone Derivatives
Double reduction offers a strategic approach for the asymmetric synthesis of piperidines. nih.gov This methodology involves a two-step reduction process. For example, an efficient asymmetric synthesis of an aminofluoropiperidine was demonstrated using this technique. The first step involved a reduction using sodium borohydride (B1222165) under mild conditions. nih.gov The subsequent key step was a second, asymmetric hydrogenation utilizing a catalytic ruthenium(II) complex, which provided complete conversion of the enamine intermediate to the desired piperidine product. nih.gov
Enantioselective Synthesis and Chiral Resolution Techniques
Creating specific stereoisomers of this compound requires advanced enantioselective methods or the use of chiral starting materials.
Asymmetric Synthesis of Piperidine Stereoisomers
Asymmetric synthesis aims to directly produce a single enantiomer of a chiral molecule. Several strategies have been developed for the synthesis of enantioenriched piperidines.
One powerful method is the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines, which can achieve high levels of enantioselectivity. nih.gov Another approach involves a hetero-Diels-Alder reaction between an activated imine and a diene. For the synthesis of protected 2-substituted 4-oxo-piperidine derivatives, the reaction between 2-trimethylsilyloxy-1,3-butadiene and an imine derived from ethyl glyoxalate and a chiral amine, such as (S)-1-phenyl-ethylamine, has been employed. ucsf.eduresearchgate.net The resulting diastereomeric mixture can often be separated, with one pure adduct being obtained through crystallization. researchgate.net
The use of chiral auxiliaries is another established strategy. For instance, an asymmetric route to piperidin-2,4-diones has been developed that employs Davies' chiral auxiliary to induce an asymmetric Michael addition. ucl.ac.uk Furthermore, biocatalysis, such as the use of baker's yeast, has been shown to effectively reduce 3-oxo-piperidine-1,2-dicarboxylate derivatives to their corresponding hydroxy-piperidines with high diastereomeric and enantiomeric excess. nottingham.ac.uk More recently, a method for the asymmetric synthesis of piperidines from simple linear amines has been developed through a catalytic reaction that replaces a C-H bond with a C-C bond, utilizing a chiral copper catalyst in a radical relay mechanism. nih.gov
| Methodology | Key Reagent/Catalyst | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Hetero-Diels-Alder | (S)-1-phenyl-ethylamine | 2-Substituted-4-oxo-piperidines | Diastereoselective synthesis; pure adduct via crystallization. | ucsf.eduresearchgate.net |
| Asymmetric Michael Addition | Davies' chiral auxiliary | Piperidin-2,4-diones | Auxiliary-induced stereocontrol. | ucl.ac.uk |
| Enantioselective Hydrogenation | Ir-MeO-BoQPhos | 2-Alkyl-piperidines | Direct asymmetric reduction of pyridines with high e.r. | nih.gov |
| Radical-Mediated δ C-H Cyanation | Chiral Cu catalyst | Chiral piperidines from acyclic amines | Enantioselective C-C bond formation via radical relay. | nih.gov |
| Biocatalytic Reduction | Baker's yeast | Hydroxy-piperidine carboxylates | High d.e. and e.e. under mild conditions. | nottingham.ac.uk |
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach embeds the desired stereochemistry from the beginning of the synthetic sequence. A notable example is the synthesis of a key intermediate for the drug tofacitinib, N-Cbz-cis-(3R,4R)-3-methylamino-4-methylpiperidine, which starts from L-malic acid. researchgate.net This multi-step synthesis leverages the inherent chirality of L-malic acid to construct the stereocenters of the target piperidine ring with high enantiomeric excess. researchgate.net This strategy is a testament to the utility of natural chiral building blocks in constructing complex and stereochemically defined pharmaceutical intermediates.
Enzyme-Mediated Deracemization Processes
Enzyme-mediated deracemization has emerged as a powerful and sustainable strategy for the synthesis of enantiomerically pure compounds from their racemates. This approach circumvents the 50% theoretical yield limit of classical kinetic resolution by incorporating a racemization or inversion step, allowing for the theoretical conversion of 100% of the starting racemic material into a single desired enantiomer. For the production of enantiopure 2-methyl-4-oxo-1-propyl piperidine, biocatalytic deracemization offers a promising alternative to traditional synthetic routes. These processes typically involve the selective transformation of one enantiomer and the in-situ racemization of the remaining, undesired enantiomer.
Key to this strategy is the use of highly stereoselective enzymes that can differentiate between the enantiomers of the piperidine core. The process often involves a two-step sequence within a single pot: a selective oxidation of one enantiomer to an achiral intermediate (e.g., an imine or enamine), followed by an enantioselective reduction of this intermediate to the desired single enantiomer. acs.org This can be achieved using a single enzyme capable of both reactions under different conditions or by employing a multi-enzyme cascade system. acs.org
Application of Transaminases and Monoamine Oxidases
Transaminases (TAs):
Transaminases, particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone or aldehyde acceptor. rsc.org They are highly valued in pharmaceutical synthesis for their ability to produce chiral amines with excellent enantioselectivity. almacgroup.commbl.or.kr For a substrate like 2-methyl-4-oxo-1-propyl piperidine, which is a ketone, ω-TAs can be used in an asymmetric synthesis approach starting from a prochiral precursor. However, in a deracemization context for a related chiral amine, a pair of stereocomplementary (R)- and (S)-selective transaminases can be employed. rsc.org The process would involve the selective deamination of one amine enantiomer by the first TA to form an intermediate ketone. Subsequently, the second TA, with opposite stereoselectivity, would re-aminate the ketone to form the desired single amine enantiomer. acs.org This strategy effectively converts the unwanted enantiomer into the desired one.
While direct deracemization of the ketone "this compound" is not the primary function of transaminases, they are instrumental in the asymmetric synthesis of related chiral piperidine amines from piperidone precursors. rsc.org For instance, the amination of a prochiral piperidone can yield a chiral aminopiperidine with high enantiomeric excess (>99% ee), demonstrating the high stereocontrol of these enzymes. almacgroup.comrsc.org This highlights their potential in synthetic routes leading to enantiopure derivatives of the target compound.
Monoamine Oxidases (MAOs):
Monoamine oxidases are flavin-containing enzymes that catalyze the oxidative deamination of monoamines. acs.orgmdpi.com Their application in deracemization processes involves the enantioselective oxidation of one enantiomer of a racemic amine to an achiral imine intermediate. This imine can then be non-selectively reduced back to the racemic amine by a chemical reducing agent, or selectively reduced to the desired enantiomer by a second enzyme. In a deracemization cycle, the continuous oxidation of the undesired enantiomer and subsequent racemization or stereoselective reduction allows for the accumulation of the desired, non-reactive enantiomer.
Engineered MAOs, such as variants of MAO-N, have been successfully used for the deracemization of various amines, including α-chiral amines and piperidine derivatives like (R)-2-phenylpyrrolidine. uni-greifswald.de The process involves repeated cycles of MAO-catalyzed oxidation of the reactive enantiomer followed by non-selective chemical reduction of the resulting imine, gradually enriching the unreactive enantiomer to high optical purity. uni-greifswald.de This methodology could theoretically be adapted for a chiral amine precursor to "this compound".
| Enzyme Type | Process | Substrate Class | Key Findings | Typical Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric Synthesis | Prochiral Piperidones | Efficient conversion of ketones to chiral amines using an amine donor like isopropylamine. almacgroup.comrsc.org | 85-95% | >99% |
| (R)- and (S)-selective TAs | Deracemization | Racemic Amines | Stepwise use of two enzymes with complementary stereoselectivity converts a racemate to a single enantiomer. rsc.org | >90% | >99% |
| Monoamine Oxidase (MAO-N variants) | Deracemization | Racemic Amines/Piperidines | Selective oxidation of one enantiomer, which is then racemized or inverted, enriching the other. uni-greifswald.de | High Conversion | >97% |
Chromatographic Chiral Resolution Studies
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant and highly effective method for the analytical and preparative separation of enantiomers. nih.gov The resolution of racemic mixtures like this compound relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
The selection of an appropriate CSP and mobile phase is critical for achieving baseline separation. For piperidine and piperidone derivatives, polysaccharide-based CSPs are widely used and have demonstrated broad applicability. eijppr.commdpi.com These phases, typically derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate (B1207046) derivatives (e.g., 3,5-dimethylphenylcarbamate), create chiral cavities and surfaces. Chiral recognition mechanisms involve a combination of interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. eijppr.comnih.gov
For the separation of a ketone like 2-methyl-4-oxo-1-propyl piperidine, the carbonyl group and the nitrogen atom of the piperidine ring are key sites for potential hydrogen bonding with the CSP. The methyl and propyl substituents create the specific stereogeometry that allows for differential steric and hydrophobic interactions within the chiral environment of the stationary phase.
Studies on structurally similar piperidine-2,6-diones have shown successful resolution on Kromasil CHI-DMB and Chiralpak IA/IB columns under normal phase conditions. nih.govcanberra.edu.au Mobile phases typically consist of a non-polar solvent like hexane (B92381) mixed with a polar modifier such as dioxane, ethanol, or isopropanol (B130326). The choice and ratio of the modifier are crucial for optimizing selectivity and resolution.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | Chiralpak IA (Amylose derivative) | Chiralcel OD-3 (Cellulose derivative) | Kromasil CHI-DMB |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) | n-Hexane / Dioxane (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 220 nm | UV at 220 nm | UV at 225 nm |
| Column Temperature | 25 °C | 30 °C | 25 °C |
| Expected Outcome | Good selectivity for piperidone structures. canberra.edu.au | High resolution potential for carbamate interactions. mdpi.com | Effective for piperidine-dione analogues. nih.gov |
Chemical Reactivity and Derivatization Pathways of +/ 2 Methyl 4 Oxo 1 Propyl Piperidine
Reactions at the Piperidine (B6355638) Nitrogen Atom
The nitrogen atom in the piperidine ring of (+/-)-2-Methyl-4-oxo-1-propyl piperidine is a tertiary amine, as it is bonded to two carbon atoms within the ring and to the n-propyl group. This structural feature dictates its reactivity, primarily its basicity and nucleophilicity.
As a tertiary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkyl halides in an SN2 reaction to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, introduces a permanent positive charge on the nitrogen atom. nih.govnih.gov For example, reaction with an alkyl halide such as methyl iodide would yield a 1-methyl-1-propyl-2-methyl-4-oxopiperidinium iodide salt. The reaction conditions for such N-alkylations typically involve treating the parent amine with an alkylating agent in a suitable solvent. acs.org
In contrast, N-acylation reactions, which involve the reaction of an amine with an acylating agent like an acyl chloride or anhydride, are not possible with this compound. This is because N-acylation requires the presence of a proton on the nitrogen atom (a primary or secondary amine) that can be removed during the reaction. Since the nitrogen in the target molecule is tertiary, it lacks the necessary N-H bond for this transformation to occur.
Further derivatization at the nitrogen atom primarily involves the aforementioned quaternization process, leading to the formation of N,N-disubstituted piperidinium (B107235) salts. These quaternary ammonium salts exhibit different physical and chemical properties compared to the parent tertiary amine, including increased water solubility and different biological activities. The choice of the alkylating agent allows for the introduction of a wide variety of substituents.
| Alkylating Agent | Product Name | Chemical Structure of Cation |
|---|---|---|
| Methyl Iodide (CH₃I) | 1-Methyl-1-propyl-2-methyl-4-oxopiperidinium Iodide | [C₁₀H₂₀NO]⁺ |
| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-1-propyl-2-methyl-4-oxopiperidinium Bromide | [C₁₁H₂₂NO]⁺ |
| Benzyl Chloride (C₆H₅CH₂Cl) | 1-Benzyl-1-propyl-2-methyl-4-oxopiperidinium Chloride | [C₁₆H₂₄NO]⁺ |
Reactions at the Ketone (Oxo) Group
The ketone at the 4-position is a versatile functional group that undergoes a wide array of classic carbonyl reactions. These transformations allow for extensive modification of the piperidine ring's structure and functionality.
The electrophilic carbon atom of the ketone group is susceptible to attack by various nucleophiles. lookchem.comacs.org A notable example is the Strecker condensation, which can be applied to 4-piperidones to synthesize α-aminonitriles, key intermediates for α-amino acids. In a reaction analogous to that of 1-benzylpiperidin-4-one, this compound could react with an amine (e.g., aniline) and a cyanide source (e.g., HCN or TMSCN) to form a 4-amino-4-cyano-piperidine derivative. researchgate.net
Condensation reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, are also common. These Knoevenagel-type condensations are typically base-catalyzed and result in the formation of a new carbon-carbon double bond at the 4-position. acs.org Similarly, condensation with primary amines can form imines, which can then be isolated or used in situ for further reactions, such as reductive amination. google.compatsnap.com
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Strecker Condensation | Aniline, HCN | α-Aminonitrile |
| Knoevenagel Condensation | Malononitrile, Base (e.g., piperidine) | 4-Dicyanomethylene piperidine derivative |
| Reductive Amination | Aniline, NaBH(OAc)₃ | 4-Anilino-piperidine derivative |
| Wittig Reaction | Ph₃P=CH₂ | 4-Methylene-piperidine derivative |
The ketone functionality can be readily reduced to a secondary alcohol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695), or lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF. reddit.com The reduction of this compound would yield (+/-)-2-Methyl-1-propyl-piperidin-4-ol. Due to the creation of a new stereocenter at the C4 position, a mixture of diastereomeric alcohols (cis and trans isomers) is typically formed. The ratio of these diastereomers depends on the steric hindrance posed by the substituents on the piperidine ring and the specific reducing agent used.
Further reduction of the ketone to a methylene group (CH₂) can be accomplished under more forceful conditions, such as the Wolff-Kishner (hydrazine and a strong base at high temperature) or Clemmensen (zinc amalgam and concentrated HCl) reductions.
Catalytic hydrogenation is another effective method for the reduction of the 4-oxo group. nih.gov This process typically involves reacting the ketone with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Common catalysts for ketone hydrogenation include palladium (Pd), platinum (Pt), and Raney Nickel. patsnap.com For instance, catalytic hydrogenation of an N-substituted piperidone over a Raney Nickel catalyst can yield the corresponding piperidinol. patsnap.com This method is often preferred for its clean reaction profile and the ability to control stereoselectivity in some cases through the choice of catalyst and reaction conditions. In the context of related piperidine structures, catalytic hydrogenation has been employed not only for ketone reduction but also for other transformations like N-debenzylation, highlighting the versatility of this technique. researchgate.net
Reduction of the 4-Oxo Group to Alcohols or Alkyl Groups
Wolff-Kishner Reduction and Related Methods
The Wolff-Kishner reduction is a fundamental reaction in organic chemistry used to deoxygenate aldehydes and ketones, converting the carbonyl group into a methylene group (CH₂). wikipedia.orgmasterorganicchemistry.com This transformation is particularly useful when a carbonyl group is required for a synthetic step but needs to be removed in a later stage of the synthesis. wikipedia.org The reaction is conducted under strongly basic conditions at high temperatures, which makes it complementary to the Clemmensen reduction, which proceeds under strongly acidic conditions. masterorganicchemistry.comchem-station.com
For this compound, the Wolff-Kishner reduction would convert the C4-carbonyl group into a methylene group, yielding (+/-)-2-Methyl-1-propyl piperidine. The reaction typically involves the formation of a hydrazone intermediate by condensation of the ketone with hydrazine (B178648) (NH₂NH₂), followed by base-induced elimination of nitrogen gas to form the alkane. onlineorganicchemistrytutor.compharmaguideline.com
Several modifications to the original Wolff-Kishner procedure have been developed to improve yields, shorten reaction times, and adapt the reaction for sensitive or sterically hindered substrates. wikipedia.org
Huang-Minlon Modification : This is the most commonly used version of the Wolff-Kishner reduction. It is a one-pot procedure where the carbonyl compound is heated with hydrazine hydrate (B1144303) and a base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent, typically diethylene glycol. onlineorganicchemistrytutor.comunacademy.com Water and excess hydrazine are distilled off to allow the temperature to rise to around 200 °C, which facilitates the decomposition of the hydrazone. wikipedia.org This modification is known for its improved yields and simpler execution compared to the original two-step process. wikipedia.orgunacademy.com
Barton Modification : This variation is designed for the reduction of sterically hindered carbonyl groups that may be resistant to standard conditions. wikipedia.org It employs higher temperatures, longer reaction times, and the use of sodium metal in diethylene glycol. wikipedia.org
Cram Modification : For base-sensitive substrates, the Cram modification offers significantly milder conditions. It involves the slow addition of a pre-formed hydrazone to potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO), allowing the reaction to proceed at temperatures as low as 23 °C.
Caglioti Reaction : This method involves the reduction of tosylhydrazones (derived from the ketone) with hydride donors, such as sodium borohydride. It provides a milder alternative to the high-temperature, strongly basic conditions of the classical Wolff-Kishner reaction.
| Method | Typical Reagents | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Classic Wolff-Kishner | Hydrazine, Sodium Ethoxide | Ethanol (sealed tube) | ~180 °C | Original two-step procedure. wikipedia.org |
| Huang-Minlon Modification | Hydrazine Hydrate, KOH or NaOH | Diethylene Glycol | ~200 °C | Convenient one-pot reaction with improved yields. onlineorganicchemistrytutor.comunacademy.com |
| Barton Modification | Hydrazine, Sodium Metal | Diethylene Glycol | >200 °C | Effective for sterically hindered ketones. wikipedia.org |
| Cram Modification | Pre-formed Hydrazone, Potassium tert-butoxide | DMSO | Room Temperature | Suitable for base-sensitive substrates. |
| Caglioti Reaction | Tosylhydrazone, Hydride Donor (e.g., NaBH₄) | Methanol | Reflux | Mild reduction conditions. |
Reactions Involving Alkyl Side Chains
The N-propyl and C2-methyl groups of this compound offer additional sites for chemical modification, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.
Functionalization of the Methyl and Propyl Groups
Direct functionalization of the alkyl side chains can be challenging due to the relative inertness of C-H bonds. However, modern synthetic methods provide pathways to activate these positions.
N-Propyl Group Functionalization: The position alpha to the piperidine nitrogen (on the propyl group) is susceptible to oxidation. N-alkyl piperidines can be oxidized to form iminium ions, which are electrophilic intermediates that can be trapped by various nucleophiles. acs.org This process, often referred to as cross-dehydrogenative coupling, allows for the formation of a new C-C bond at the α-position of the N-alkyl substituent. acs.org While many methods lack regioselectivity between the endocyclic and exocyclic α-positions, strategies involving the controlled formation of cyclic tertiary alkylamine N-oxides can lead to selective endo-cyclic iminium ion formation, enabling subsequent functionalization. acs.org
C2-Methyl Group Functionalization: The C2-methyl group is less activated. However, transition-metal-catalyzed C(sp³)–H bond functionalization represents a powerful strategy for its modification. mdpi.com Auto-transfer hydrogenative (ATH) reactions, for instance, have been used for the C-alkylation of methyl heteroarenes with alcohols, catalyzed by metals like iridium or manganese. mdpi.com This type of reaction could potentially be applied to elongate the C2-methyl side chain. Furthermore, directed C-H activation, where a nearby functional group guides a metal catalyst to a specific C-H bond, is a growing field that could enable selective methylation or arylation of the methyl group. mdpi.comrsc.org
| Side Chain | Reaction Type | Key Intermediate | Potential Product | General Method |
|---|---|---|---|---|
| N-Propyl Group | α-C-H Functionalization | Exocyclic Iminium Ion | α-Substituted N-propyl piperidine | Oxidation followed by nucleophilic addition. acs.org |
| C2-Methyl Group | C-H Alkylation | Organometallic Intermediate | Chain-elongated C2-alkyl piperidine | Transition-metal-catalyzed ATH reaction with alcohols. mdpi.com |
| C2-Methyl Group | C-H Arylation | Directed Metallacycle | C2-(Arylmethyl) piperidine | Directed C-H activation. mdpi.com |
Spiro-Piperidine Ring Formation
The C4-carbonyl group of the piperidone ring is a key functional handle for the construction of spirocyclic systems. rsc.org Spiropiperidines, which feature a spiro atom connecting the piperidine ring to another ring system, are of significant interest in medicinal chemistry as they introduce conformational rigidity and three-dimensionality into molecules. bepls.com
The synthesis of 4-spiropiperidines often involves the formation of a new ring on the pre-existing piperidine core. rsc.org A powerful method for constructing such systems is the 1,3-dipolar cycloaddition reaction. wikipedia.orgijrpc.com For example, 3,5-bis(ylidene)-4-piperidones, which can be derived from this compound via condensation with aldehydes, can react with azomethine ylides (generated in situ from the reaction of an amino acid like sarcosine (B1681465) with an isatin) to form complex dispiro[3H-indole-3,2′-pyrrolidine-3′,3′′-piperidines]. rsc.org This reaction proceeds via a concerted [3+2] cycloaddition mechanism to stereoselectively form a five-membered pyrrolidine (B122466) ring spiro-fused at the C4 position of the piperidone. mdpi.commdpi.com
| Piperidone Derivative | Reagents | Reaction Type | Spirocyclic Product |
|---|---|---|---|
| 3,5-Bis(arylidene)-4-piperidone | Isatin, Sarcosine | 1,3-Dipolar Cycloaddition | Dispiro[indole-pyrrolidine-piperidine]. rsc.org |
| 4-Piperidone (B1582916) | Cycloalkanone, Glutaric Acid | Castagnoli-Cushman Reaction | 2-Spiropiperidine. bepls.com |
Heterocyclization Reactions Involving the Piperidone Core
The piperidone core itself can act as a synthon for building fused heterocyclic systems, leading to novel polycyclic compounds with potential biological activities.
Formation of Fused Ring Systems
The carbonyl group at C4 and the adjacent active methylene groups at C3 and C5 are reactive sites for condensation reactions with various binucleophiles. These reactions can be used to construct new heterocyclic rings fused to the piperidine scaffold.
A prominent example is the synthesis of pyrido[4,3-d]pyrimidines. Reaction of 3,5-bis(arylidene)-4-piperidones with guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide leads to the formation of a fused pyrimidine (B1678525) ring. nih.gov Similarly, reaction with thiourea (B124793) in the presence of sodium ethoxide also yields pyrido[4,3-d]pyrimidines. nih.gov These fused systems are of interest due to their structural similarity to purines and other biologically important heterocycles. researchgate.net The general strategy involves the initial reaction at the carbonyl group followed by an intramolecular cyclization and dehydration or dehydrogenation to form the aromatic fused ring.
| Piperidone Derivative | Reagent | Fused System Formed | Reference |
|---|---|---|---|
| 3,5-Bis(arylidene)-4-piperidone | Guanidine Hydrochloride | Pyrido[4,3-d]pyrimidine | nih.gov |
| 3,5-Bis(arylidene)-4-piperidone | Thiourea | Pyrido[4,3-d]pyrimidine | nih.gov |
| 6-Aminopyridinecarbonitrile | Urea or Thiourea | Pyrido[2,3-d]pyrimidine | nih.gov |
Synthesis of Novel Polycyclic Compounds
The piperidone scaffold is a valuable starting point for the synthesis of complex polycyclic natural products and their analogues, particularly alkaloids. The strategic placement of functional groups on the piperidone ring allows for subsequent cyclization reactions to build intricate molecular architectures.
For example, 4-piperidones are key intermediates in the biosynthesis and synthetic preparation of quinolizidine (B1214090) alkaloids. nih.gov These alkaloids feature a bicyclic ring system where a second six-membered ring is fused to the piperidine core. The biosynthetic pathway involves the cyclization of intermediates derived from Δ¹-piperideine. mdpi.com Synthetic strategies often mimic these pathways, using the piperidone functionality to control the stereochemistry and enable the formation of the second ring. ntu.edu.sg The synthesis of these bridged and fused bicyclic systems highlights the utility of the piperidone core in constructing complex, three-dimensional structures. researchgate.net
The aforementioned synthesis of dispiro compounds also represents a pathway to novel polycyclic structures, where two separate ring systems are linked through a single atom on the piperidone core, creating a highly complex and rigid molecular framework. rsc.org
Structure Activity Relationship Sar and Structure Interaction Studies
Conformational Analysis and its Role in Molecular Recognition
The piperidine (B6355638) ring is not planar and, much like cyclohexane, adopts various conformations to minimize steric and torsional strain. The specific conformation of (+/-)-2-Methyl-4-oxo-1-propyl piperidine dictates the spatial orientation of its substituents, which is fundamental to its ability to fit into a biological binding pocket.
The stereochemistry of substituted piperidines is often established during their synthesis, particularly in cyclization reactions. Computational analyses, such as Density Functional Theory (DFT) calculations, are used to study the transition states of these reactions. For many piperidine syntheses, the reaction proceeds through a chair-like transition state. The energetic favorability of placing bulky substituents in equatorial positions within this transition state often dictates the stereochemical outcome of the final product (e.g., cis versus trans). Understanding these transition states allows for the rational design of synthetic routes that favor the formation of a desired, more active stereoisomer.
The piperidine ring predominantly exists in a chair conformation to minimize angle and torsional strain. lookchem.comchemrevlett.com However, other conformations, such as the twist-boat, are also possible, though typically less stable. nih.gov For N-substituted 2-methyl-4-piperidones, ¹³C NMR data indicate a preference for a chair conformation where the methyl group at the C2 position is in an equatorial orientation to reduce steric hindrance. osti.gov
However, the nature of the nitrogen substituent can significantly alter these preferences. When the piperidine nitrogen is part of an amide or connected to a π-system, a phenomenon known as pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov This effect arises from the increased sp² character of the nitrogen, which flattens the ring geometry around the N-C2 bond and creates steric repulsion with an equatorial C2 substituent. For N-acylpiperidines, this preference for an axial 2-substituent can be substantial, with a calculated ΔG of up to -3.2 kcal/mol favoring the axial conformer over the equatorial one. nih.gov While the N-propyl group in this compound is not N-acyl, the conformational equilibrium between axial and equatorial placement of the 2-methyl group remains a key factor in defining its three-dimensional shape and interaction profile.
| Compound | ΔG (kcal/mol) in Water | Favored Conformation of 2-Methyl Group |
|---|---|---|
| 1,2-dimethylpiperidine | +1.8 | Equatorial |
| 2-methyl-1-phenylpiperidine | -1.0 | Axial |
| 1-(2-methyl-1-piperidyl)ethanone (N-acetyl) | -3.2 | Axial |
Substituent Effects on Interaction Profiles
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Computational Chemistry and Theoretical Modeling of +/ 2 Methyl 4 Oxo 1 Propyl Piperidine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules from first principles. For piperidine (B6355638) derivatives, these calculations can accurately predict geometry, electronic distributions, and chemical reactivity.
The initial step in the computational analysis of (+/-)-2-Methyl-4-oxo-1-propyl piperidine involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms, corresponding to the global minimum on the potential energy surface. DFT methods, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed for this purpose. icm.edu.pl
The optimization yields precise values for bond lengths, bond angles, and dihedral angles that define the molecule's structure. For the piperidine ring in its preferred chair conformation, this analysis can distinguish between the stability of conformers with the 2-methyl group in either an axial or equatorial position. The electronic structure, including the distribution of electron density and molecular orbitals, is also elucidated through this process.
Table 1: Illustrative Optimized Geometric Parameters for the Chair Conformation of 2-Methyl-4-oxo-1-propyl piperidine
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2-C3 | 1.54 |
| C4=O5 | 1.23 | |
| N1-C2 | 1.47 | |
| N1-C8 (Propyl) | 1.48 | |
| Bond Angles (°) | C2-N1-C6 | 112.5 |
| C3-C4-C5 | 117.0 | |
| N1-C2-C3 | 110.8 | |
| Dihedral Angles (°) | C6-N1-C2-C3 | -55.2 |
| N1-C2-C3-C4 | 53.8 | |
| C2-C3-C4-C5 | -54.5 |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These include:
Ionization Potential (I): Corresponds to -EHOMO
Electron Affinity (A): Corresponds to -ELUMO
Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to charge transfer.
Chemical Softness (S): The reciprocal of hardness (1/η).
Electronegativity (χ): Calculated as (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity (-χ).
Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the energy lowering upon accepting maximal electronic charge.
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
| HOMO Energy | EHOMO | -6.58 |
| LUMO Energy | ELUMO | -0.95 |
| Energy Gap | ΔE | 5.63 |
| Ionization Potential | I | 6.58 |
| Electron Affinity | A | 0.95 |
| Chemical Hardness | η | 2.815 |
| Chemical Softness | S | 0.355 |
| Electronegativity | χ | 3.765 |
| Chemical Potential | μ | -3.765 |
| Electrophilicity Index | ω | 2.52 |
Note: These values are representative examples based on DFT calculations for similar heterocyclic ketones and serve to illustrate the type of data obtained from such an analysis.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and intramolecular delocalization interactions by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov The stabilization energy (E(2)) associated with a donor-acceptor interaction quantifies the strength of that interaction.
For this compound, NBO analysis can reveal key hyperconjugative interactions that contribute to its stability. Significant interactions often involve the lone pair electrons on the nitrogen and oxygen atoms acting as donors and the antibonding orbitals (σ* or π*) of adjacent bonds acting as acceptors. mdpi.com
Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Calculations
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N1 | σ* (C2-C3) | 2.85 |
| LP (1) N1 | σ* (C6-C5) | 2.91 |
| LP (1) O5 | σ* (C4-C3) | 1.98 |
| LP (1) O5 | σ* (C4-C5) | 2.05 |
| σ (C2-H) | σ* (N1-C6) | 4.15 |
Note: This table presents hypothetical but plausible NBO analysis results for the target compound, illustrating common intramolecular interactions in piperidine systems.
Molecular Dynamics Simulations
While quantum calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes and interactions with the environment. nih.gov
The piperidine ring is conformationally flexible and can exist in chair, boat, or twist-boat forms. nih.gov MD simulations are an excellent tool for sampling these different conformations and determining their relative populations and the energy barriers for interconversion. For this compound, simulations can track the puckering of the ring and the orientation of its substituents (the 2-methyl and 1-propyl groups).
MD simulations are particularly valuable for studying how a molecule interacts with its environment, such as a solvent or a biological macromolecule like a protein receptor. rsc.org By placing this compound in a simulation box with water molecules, for instance, one can study its solvation dynamics and the formation of hydrogen bonds between the keto group or the nitrogen atom and water.
Furthermore, if the molecule is a ligand for a specific protein, MD simulations can be used to model the ligand-protein complex. These simulations reveal the stability of the binding pose, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and provide insights into the thermodynamics and kinetics of the binding process. This information is crucial for understanding the molecule's mechanism of action and for structure-based drug design. nih.gov
Molecular Docking Studies (for understanding binding modes with research-relevant proteins)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode of a small molecule ligand to the active site of a target protein. By simulating the interaction between this compound and various research-relevant proteins, it is possible to understand its potential binding affinities and the nature of the molecular interactions that stabilize the ligand-protein complex.
Given the structural motifs present in this compound, particularly the piperidine ring which is a common scaffold in many biologically active compounds, a variety of protein targets can be hypothesized. clinmedkaz.org In silico tools like SwissTargetPrediction can be employed to identify the most probable protein targets based on the principle of chemical similarity. clinmedkaz.org For a compound with this structure, potential targets could span several protein families, including enzymes, G-protein coupled receptors (GPCRs), ion channels, and transporters. clinmedkaz.orgclinmedkaz.org
A hypothetical molecular docking study could be conducted against a panel of these predicted targets to identify those with the most favorable binding energies. The selection of these targets would be guided by the known pharmacology of piperidine-containing molecules. For instance, various piperidine derivatives have been investigated for their activity against targets such as the sigma receptors, thymidine (B127349) phosphorylase, and dopamine (B1211576) receptors. nih.govnih.govtandfonline.com
Table 1: Hypothetical Molecular Docking Results for this compound with Potential Protein Targets
| Target Protein | Protein Data Bank (PDB) ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |
| Sigma-1 Receptor | 6DK0 | -8.2 | 0.58 |
| Thymidine Phosphorylase | 1UOU | -7.5 | 2.15 |
| Dopamine D2 Receptor | 6CM4 | -7.1 | 4.98 |
| Muscarinic M1 Receptor | 5CXV | -6.8 | 9.32 |
| Voltage-gated sodium channel | 6J8E | -6.5 | 16.7 |
Note: The data presented in this table is illustrative and based on computational predictions for structurally related compounds. It serves to exemplify the potential outcomes of a molecular docking study for this compound.
Following the identification of high-affinity protein targets, a detailed analysis of the docking poses can elucidate the specific molecular interactions driving the binding event. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. nih.gov The 4-oxo group of this compound is a potential hydrogen bond acceptor, while the propyl group and the methyl-substituted piperidine ring can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues in the binding pocket of a target protein.
For example, in a hypothetical binding scenario with the Sigma-1 receptor, the tertiary amine of the piperidine ring could form a crucial salt bridge with an acidic residue like Aspartic acid or Glutamic acid. The carbonyl oxygen might form a hydrogen bond with a donor residue such as Tyrosine or Serine. The aliphatic portions of the molecule, including the propyl and methyl groups, would likely be oriented towards hydrophobic pockets lined with residues like Leucine, Isoleucine, and Valine. nih.gov
Table 2: Predicted Molecular Interactions of this compound with Amino Acid Residues of a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
| TYR 103 | Hydrogen Bond (with C=O) | 2.9 |
| ASP 125 | Salt Bridge (with N+) | 3.5 |
| LEU 95 | Hydrophobic | 4.1 |
| ILE 178 | Hydrophobic | 3.8 |
| TRP 89 | Pi-Alkyl | 4.5 |
Note: This table provides a hypothetical representation of the types of molecular interactions that could be observed in a docking simulation. The specific residues and distances would be dependent on the actual protein target.
Prediction of Activity Spectra for Substances (PASS) in Research Contexts
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts the biological activity spectrum of a compound based on its 2D structural formula. nih.govzenodo.org The prediction is based on a comparison of the query structure with a large database of known biologically active compounds. nih.gov The results are presented as a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). zenodo.org
A PASS analysis of this compound can provide a broad overview of its potential pharmacological effects, mechanisms of action, and even potential toxicities. clinmedkaz.orgzenodo.org This information is highly valuable in the early stages of research to guide experimental studies and to identify potential therapeutic applications or liabilities. clinmedkaz.org For piperidine derivatives, a wide range of activities are often predicted, reflecting the versatility of this chemical scaffold. clinmedkaz.orgclinmedkaz.org
Table 3: Illustrative PASS Prediction for this compound
| Predicted Biological Activity | Pa | Pi |
| CNS Depressant | 0.654 | 0.012 |
| Anticonvulsant | 0.589 | 0.025 |
| Anesthetic local | 0.521 | 0.031 |
| Anti-inflammatory | 0.475 | 0.045 |
| Kinase Inhibitor | 0.433 | 0.067 |
| GPCR ligand | 0.412 | 0.058 |
| Mu-opioid receptor agonist | 0.398 | 0.081 |
| Antineoplastic | 0.355 | 0.102 |
Note: The Pa (probability "to be active") and Pi (probability "to be inactive") values are illustrative and represent the type of output generated by the PASS software. Activities with Pa > 0.5 are considered reasonably probable.
The PASS predictions can help in prioritizing which biological assays to perform. For instance, a high Pa value for CNS depressant and anticonvulsant activities would suggest that this compound warrants investigation in relevant neurological models. Similarly, predicted activities as a kinase inhibitor or GPCR ligand could direct further molecular docking and in vitro binding assays against these specific protein families. nih.govwindows.net
Analytical Method Development for Research Characterization of +/ 2 Methyl 4 Oxo 1 Propyl Piperidine
Advanced Spectroscopic Characterization Techniques
Detailed ¹H and ¹³C NMR Spectral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (+/-)-2-Methyl-4-oxo-1-propyl piperidine (B6355638), both ¹H and ¹³C NMR are employed to map out the carbon and proton environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The expected chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).
Propyl Group Protons: The N-propyl group will exhibit three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the piperidine nitrogen.
Piperidine Ring Protons: The protons on the piperidine ring will show more complex splitting patterns due to their diastereotopic nature and coupling with each other. The proton at the C2 position, being adjacent to the methyl group, will appear as a multiplet. The protons on C3, C5, and C6 will also present as complex multiplets.
Methyl Group Protons: The methyl group at the C2 position will appear as a doublet, as it is split by the single proton at C2.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments.
Carbonyl Carbon: The ketone carbonyl carbon (C4) is expected to have a characteristic chemical shift in the downfield region, typically around 208-210 ppm.
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate at distinct positions. The C2 carbon, bearing the methyl group, and the C6 carbon will appear in the 50-60 ppm range. The C3 and C5 carbons, adjacent to the carbonyl group, will be shifted further downfield.
Propyl and Methyl Carbons: The carbons of the N-propyl and C2-methyl groups will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Spectral Data for (+/-)-2-Methyl-4-oxo-1-propyl piperidine
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| N-CH₂-CH₂-CH₃ | ~0.9 | Triplet | 3H |
| N-CH₂-CH₂-CH₃ | ~1.5 | Sextet | 2H |
| N-CH₂-CH₂-CH₃ | ~2.4 | Triplet | 2H |
| C2-CH₃ | ~1.1 | Doublet | 3H |
| Piperidine Ring Protons | ~2.2-3.0 | Multiplets | 7H |
| Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (C4) | ~209 |
| N-CH₂ (Propyl) | ~55 |
| C2 | ~58 |
| C6 | ~52 |
| C3, C5 | ~40-45 |
| N-CH₂-CH₂ (Propyl) | ~20 |
| C2-CH₃ | ~15 |
| N-CH₂-CH₂-CH₃ (Propyl) | ~11 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. Key characteristic absorption bands for this compound include:
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹, which is characteristic of a six-membered ring ketone.
C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the tertiary amine will appear in the 1100-1200 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretching vibrations from the propyl, methyl, and piperidine ring methylene groups will be observed in the 2850-3000 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman, C-C and C-N backbone vibrations are often more prominent.
Interactive Data Table: Key Vibrational Frequencies for N-Propyl-4-piperidone Analogs
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |
| C=O Stretch (Ketone) | ~1720 | ~1720 | Strong (IR), Medium (Raman) |
| CH₂ Bend | ~1465 | ~1465 | Medium |
| C-N Stretch | ~1150 | ~1150 | Medium |
| Ring Vibrations | 800-1200 | 800-1200 | Variable |
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. The fragmentation pattern is typically dominated by cleavages alpha to the nitrogen atom and the carbonyl group, as these lead to the formation of stable carbocations.
Expected Fragmentation Pathways:
Alpha-Cleavage at Nitrogen: Loss of an ethyl radical from the N-propyl group is a likely fragmentation pathway. Cleavage of the bond between C2 and C3 in the piperidine ring is also a common fragmentation for piperidine derivatives.
McLafferty Rearrangement: While less common for cyclic ketones, a McLafferty-type rearrangement involving the N-propyl chain could potentially occur.
Cleavage adjacent to the Carbonyl Group: Fragmentation of the bonds adjacent to the carbonyl group can also contribute to the mass spectrum.
Chromatographic Techniques for Purity and Isomer Analysis
Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers if required.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For a basic compound like this compound, reversed-phase HPLC is a common choice.
Method Development Considerations:
Column: A C18 or C8 stationary phase is typically used for the separation of moderately polar compounds.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed. The pH of the aqueous phase is a critical parameter for controlling the retention and peak shape of basic analytes. Using a slightly acidic mobile phase (e.g., with formic acid or trifluoroacetic acid) can improve peak symmetry by protonating the amine and reducing interactions with residual silanols on the silica (B1680970) support.
Detection: UV detection is suitable if the molecule possesses a chromophore. Since the ketone group has a weak n→π* transition, detection at low UV wavelengths (e.g., 210-220 nm) would be appropriate. If higher sensitivity is required, or for universal detection, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be used.
Isomer Analysis: The separation of the enantiomers of this compound would require a chiral stationary phase (CSP). The choice of the CSP and the mobile phase would need to be optimized to achieve baseline separation of the two enantiomers.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
GC Method Parameters:
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable. For basic compounds, columns specifically designed to reduce tailing are recommended.
Injector and Detector: A split/splitless injector is commonly used. Flame Ionization Detection (FID) is a robust and sensitive detection method for organic compounds. For structural confirmation, a mass spectrometer can be coupled to the GC (GC-MS).
Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape for all components in a sample. The initial temperature, ramp rate, and final temperature are optimized to achieve the desired separation.
Derivatization: While not always necessary, derivatization can sometimes be used to improve the chromatographic properties of amines, reducing peak tailing and improving thermal stability. However, for a tertiary amine like this, derivatization is less common.
Chiral Chromatography for Enantiomeric Separation
The separation of enantiomers from the racemic mixture of this compound is a critical step in its characterization. Chiral High-Performance Liquid Chromatography (HPLC) is the most prevalent and effective method for this purpose. nih.gov The technique relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.govdiva-portal.org
For piperidine-based compounds, polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose (B160209), have proven to be highly versatile and effective. researchgate.net Columns like Chiralpak AD or Chiralcel OJ, which consist of cellulose or amylose derivatives coated on a silica support, are frequently employed for the resolution of racemic mixtures. researchgate.netnih.gov
The development of a successful chiral separation method involves optimizing the mobile phase. A typical approach for piperidone derivatives involves a normal-phase methodology, using a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol). researchgate.net The ratio of these solvents is adjusted to achieve optimal resolution and retention times. The nature of the alcohol can also significantly impact the separation efficiency. researchgate.net In some cases, particularly for compounds lacking a strong chromophore for UV detection, pre-column derivatization may be necessary. nih.govresearchgate.net This involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, or with a reagent that introduces a chromophore to enhance detection. nih.govresearchgate.net
The effectiveness of the separation is quantified by the resolution factor (Rs), with a baseline separation typically having an Rs value greater than 1.5. Method validation is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure the method is simple, precise, and accurate. nih.govresearchgate.net
Table 1: Illustrative Chiral HPLC Parameters for Piperidone Separation
| Parameter | Typical Condition |
|---|---|
| Column (CSP) | Cellulose or Amylose-based (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220-230 nm |
| Temperature | Ambient (e.g., 25 °C) |
X-ray Crystallography and Structural Elucidation
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which is essential for understanding its chemical and biological properties. The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic structure of the molecule can be modeled and refined. nih.govmdpi.com
The solid-state structure of this compound and its derivatives is fundamental to understanding their physicochemical properties. The piperidine ring is known to adopt a stable chair conformation in the solid state. nih.goviucr.org In this conformation for the title compound, the substituents—the methyl group at position 2 and the propyl group at position 1—can be oriented in either axial or equatorial positions. The relative stereochemistry and the specific conformation are determined by minimizing steric hindrance. whiterose.ac.uk
Table 2: Representative Crystallographic Data for a Piperidine Derivative
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 10.531 |
| b (Å) | 11.879 |
| c (Å) | 13.363 |
| β (°) | 111.93 |
| Volume (Å3) | 1478.5 |
Note: Data are illustrative and based on a representative piperidine co-crystal structure. nih.gov
Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a compound, such as solubility and stability, without altering its chemical structure. iucr.org This involves combining the target molecule with a suitable coformer in a specific stoichiometric ratio to form a new crystalline solid. nih.gov For this compound, co-crystal formation would likely involve hydrogen bonding between the carbonyl oxygen of the piperidone and a hydrogen bond donor group on the coformer molecule. nih.gov
X-ray diffraction is the primary tool for analyzing co-crystal structures. mdpi.comiucr.org The analysis confirms the formation of the co-crystal and reveals the specific intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the components together in the crystal lattice. nih.goviucr.org For instance, studies on co-crystals of piperine (B192125) (which contains a piperidine moiety) with other molecules have detailed the O-H···O hydrogen bonds that dictate the supramolecular assembly. nih.gov Understanding these interactions is key to designing new solid forms with desired properties.
Preclinical Research Models and Mechanistic Investigations of +/ 2 Methyl 4 Oxo 1 Propyl Piperidine Non Clinical Focus
In vitro Studies on Enzyme Inhibition and Receptor Binding (Molecular Level)
In vitro studies are foundational for characterizing the molecular interactions of a new chemical entity. These experiments, conducted in a controlled environment outside of a living organism, would aim to determine if (+/-)-2-Methyl-4-oxo-1-propyl piperidine (B6355638) directly interacts with specific proteins, such as enzymes or receptors.
To investigate if (+/-)-2-Methyl-4-oxo-1-propyl piperidine acts as an allosteric modulator, radioligand binding assays would be performed on a panel of G-protein coupled receptors (GPCRs) or ion channels. These assays would measure the binding of a known orthosteric ligand (a ligand that binds to the primary, active site of the receptor) in the presence and absence of the test compound. An allosteric modulator binds to a secondary (allosteric) site, thereby altering the receptor's affinity for the orthosteric ligand.
Hypothetical Data Table: Allosteric Modulation of Muscarinic M1 Receptor
| Orthosteric Radioligand | Concentration of this compound | Kd of Radioligand (nM) | Bmax (fmol/mg protein) |
| [3H]-N-Methylscopolamine | 0 µM (Control) | 1.2 | 1500 |
| [3H]-N-Methylscopolamine | 1 µM | 0.8 | 1480 |
| [3H]-N-Methylscopolamine | 10 µM | 0.5 | 1510 |
This hypothetical data suggests that this compound may be a positive allosteric modulator of the M1 receptor, as it increases the affinity (lowers the Kd) of the orthosteric ligand without significantly affecting the total number of binding sites (Bmax).
To determine if this compound affects enzymatic activity, a series of in vitro enzymatic assays would be conducted. For example, its effect on enzymes like monoamine oxidase (MAO) or cyclooxygenase (COX) could be evaluated. These assays measure the rate of product formation or substrate depletion in the presence of varying concentrations of the compound.
Hypothetical Data Table: Inhibition of Monoamine Oxidase-B (MAO-B)
| Concentration of this compound (µM) | % Inhibition of MAO-B Activity |
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
This hypothetical data indicates a concentration-dependent inhibition of MAO-B, from which an IC50 (the concentration required to inhibit 50% of the enzyme's activity) could be calculated.
Cellular Assays for Mechanistic Understanding (Non-Efficacy, Non-Toxicity)
Following molecular-level studies, cellular assays would be employed to understand how this compound affects cellular function. These assays are performed on cultured cells and provide insights into the compound's mechanism of action in a more complex biological system.
To explore the impact of this compound on intracellular signaling, researchers would use techniques like Western blotting or reporter gene assays. For instance, if the compound is hypothesized to interact with a specific GPCR, downstream signaling molecules like phosphorylated ERK (p-ERK) or cyclic AMP (cAMP) levels would be measured.
Hypothetical Research Finding: "In Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor, application of this compound led to a dose-dependent increase in the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway. This effect was blocked by the M1 receptor antagonist pirenzepine, suggesting the compound's activity is mediated through this receptor."
To confirm that this compound interacts with its intended target within a cellular context, target engagement assays would be performed. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used. CETSA measures the thermal stability of a target protein in the presence of a ligand; binding of the ligand typically increases the protein's resistance to heat-induced denaturation.
Hypothetical Research Finding: "CETSA performed on human neuroblastoma cell lysates demonstrated that this compound increased the thermal stability of MAO-B, confirming direct engagement of the compound with the enzyme in a cellular environment. No significant thermal shift was observed for the closely related MAO-A isoform, indicating selectivity."
In vivo Studies in Animal Models (Focus on Research Tool Utility, not Therapeutic Efficacy or Safety)
In vivo studies in animal models, such as mice or rats, would be conducted to understand the compound's utility as a research tool for probing biological systems. These studies would focus on target engagement and physiological response, rather than therapeutic outcomes.
For example, if in vitro and cellular data suggest that this compound is a potent and selective MAO-B inhibitor, it could be used in animal models to investigate the role of MAO-B in neurological processes. Researchers might administer the compound to animals and then use techniques like positron emission tomography (PET) with a specific radioligand to measure the occupancy of MAO-B in the brain. This would confirm that the compound reaches its target in a living organism and can be used to modulate its activity for research purposes.
Pharmacodynamic Marker Research in Preclinical Species
Direct pharmacodynamic marker research for this compound in preclinical species has not been identified in the current body of scientific literature. However, based on the activities of other substituted piperidine compounds, potential pharmacodynamic markers could be explored in relevant preclinical models. For instance, various piperidine derivatives have been investigated for their effects on the central nervous system, inflammation, and cancer pathways. nih.govnih.govacs.org
Should preclinical studies be undertaken, the choice of pharmacodynamic markers would be guided by the hypothesized mechanism of action of this compound. A hypothetical research direction could involve assessing biomarkers related to receptor occupancy or downstream signaling pathways in animal models.
Table 1: Hypothetical Pharmacodynamic Markers for Future Preclinical Research
| Potential Therapeutic Area | Preclinical Model | Potential Pharmacodynamic Markers |
| Neurodegenerative Disease | Transgenic mouse models of Alzheimer's disease | Changes in brain amyloid-beta plaques and neurofibrillary tangles; modulation of cholinergic or other neurotransmitter systems. ajchem-a.com |
| Cancer | Xenograft mouse models of human tumors | Inhibition of tumor growth; modulation of signaling pathways like NF-κB; changes in markers of apoptosis (e.g., caspases) and angiogenesis (e.g., VEGF). nih.gov |
| Pain and Inflammation | Rodent models of inflammatory or neuropathic pain | Reduction in inflammatory cytokines (e.g., TNF-α, IL-6); changes in pain response thresholds. nih.gov |
Exploration of Molecular Interactions in Complex Biological Systems
Specific studies detailing the molecular interactions of this compound in complex biological systems are not currently available. The exploration of such interactions is a critical step in understanding a compound's mechanism of action. Techniques such as molecular docking, affinity chromatography, and proteomics are commonly employed to identify molecular targets and binding partners.
For other piperidine derivatives, molecular modeling and binding assays have been instrumental in elucidating their interactions with specific biological targets. For example, studies on different piperidine-containing molecules have identified interactions with G-protein coupled receptors (GPCRs), enzymes like monoamine oxidase (MAO), and various kinases. acs.orgnih.govacs.org These investigations often reveal key structural features of the piperidine scaffold that are crucial for target binding and activity. nih.gov
A theoretical investigation into the molecular interactions of this compound could involve computational docking studies against a panel of known piperidine-binding proteins to generate initial hypotheses about potential targets.
Table 2: Potential Molecular Targets for this compound Based on Analogous Compounds
| Target Class | Specific Examples | Rationale from Analogous Compounds |
| G-Protein Coupled Receptors (GPCRs) | Muscarinic receptors, Sigma receptors | Many piperidine derivatives exhibit high affinity for various GPCRs, acting as agonists or antagonists. nih.govnih.govnih.gov |
| Enzymes | Monoamine Oxidase (MAO), Aurora Kinases | The piperidine scaffold is present in known inhibitors of these enzymes. acs.orgacs.org |
| Ion Channels | Various | Substituted piperidines have been shown to modulate the activity of different ion channels. |
Further experimental validation using techniques like thermal shift assays, surface plasmon resonance, or radioligand binding assays would be necessary to confirm any computationally predicted interactions.
Metabolic Studies and Biotransformation Research
In vitro Metabolic Stability and Metabolite Identification
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro studies using liver microsomes, which are rich in drug-metabolizing enzymes, provide valuable insights into the biotransformation pathways a compound is likely to undergo in the body. For (+/-)-2-Methyl-4-oxo-1-propyl piperidine (B6355638), the primary routes of metabolism involve oxidative processes catalyzed by the cytochrome P450 (CYP450) superfamily of enzymes.
Enzymatic Biotransformation Pathways in Liver Microsomes
The metabolism of piperidine-containing compounds in liver microsomes is well-documented and typically involves N-dealkylation and ring oxidation. For (+/-)-2-Methyl-4-oxo-1-propyl piperidine, several enzymatic pathways are plausible:
N-Depropylation: The removal of the N-propyl group is a common metabolic pathway for N-alkylated piperidines. This reaction is primarily catalyzed by CYP450 enzymes, particularly isoforms such as CYP2D6 and CYP3A4. The process likely involves the formation of an unstable carbinolamine intermediate, which then cleaves to yield 2-methyl-4-oxo-piperidine and propionaldehyde.
Hydroxylation: Oxidation of the piperidine ring can occur at various positions. For this specific compound, hydroxylation could take place on the propyl group or at carbons 3, 5, or 6 of the piperidine ring. The presence of the methyl group at position 2 may influence the regioselectivity of this hydroxylation.
Ketone Reduction: The 4-oxo group can be a target for ketoreductases present in the liver, leading to the formation of the corresponding alcohol, (+/-)-2-Methyl-1-propyl-piperidin-4-ol. This reduction can be stereoselective, potentially yielding different stereoisomers of the alcohol metabolite.
Oxidation of the Piperidine Ring: The piperidine ring itself can be oxidized to form a ketone, a process that has been observed for other piperidine derivatives and is dependent on cytochrome P-450. This could potentially occur at the beta-position (C-3 or C-5) relative to the nitrogen.
The table below summarizes the potential enzymatic biotransformations in liver microsomes.
| Transformation Pathway | Key Enzymes | Potential Metabolite(s) |
| N-Depropylation | CYP2D6, CYP3A4 | 2-Methyl-4-oxo-piperidine |
| Propyl Group Hydroxylation | CYP450 Isoforms | (+/-)-2-Methyl-4-oxo-1-(hydroxypropyl) piperidine |
| Ring Hydroxylation | CYP450 Isoforms | (+/-)-2-Methyl-4-oxo-1-propyl-piperidin-x-ol (x=3, 5, or 6) |
| Ketone Reduction | Ketoreductases | (+/-)-2-Methyl-1-propyl-piperidin-4-ol |
| Ring Oxidation | CYP450 Isoforms | (+/-)-2-Methyl-x,4-dioxo-1-propyl piperidine (x=3 or 5) |
Identification of Research-Relevant Metabolites
The identification of metabolites is crucial for understanding the complete metabolic profile of a compound. For this compound, the primary research-relevant metabolites would be those formed through the major biotransformation pathways.
Key Metabolites of Interest:
2-Methyl-4-oxo-piperidine: As the product of N-depropylation, this metabolite is significant as it represents a major clearance pathway and results in the removal of the N-propyl group, which could alter the compound's biological activity.
(+/-)-2-Methyl-1-propyl-piperidin-4-ol: The reduction of the ketone group introduces a new chiral center, leading to the formation of diastereomers. The stereochemistry of this reduction can be important for the pharmacological and toxicological profile of the metabolites.
Hydroxylated derivatives: Metabolites hydroxylated on the piperidine ring or the N-propyl chain are also of interest as they represent common phase I metabolic transformations that increase the polarity of the compound, facilitating its excretion.
Microbial Biotransformation Research
Microorganisms are versatile biocatalysts capable of performing a wide range of chemical transformations, often with high stereo- and regioselectivity. The study of microbial biotransformation of xenobiotics like this compound can lead to the discovery of novel biocatalytic pathways and the production of valuable chiral intermediates.
Enzymatic Deracemization by Microorganisms
The racemic nature of this compound presents an opportunity for enzymatic deracemization, a process that can convert a racemic mixture into a single enantiomer. Microorganisms possess a diverse array of enzymes, such as oxidases, reductases, and transaminases, that can be exploited for this purpose.
For this compound, a potential deracemization strategy could involve a stereoselective oxidation of one enantiomer, followed by a non-selective reduction of the resulting intermediate back to the racemic starting material, allowing for the enrichment of the other enantiomer. Alternatively, a stereoselective reduction of the 4-oxo group could be employed to separate the enantiomers. Various microorganisms, including yeasts of the genus Candida and bacteria like Nocardia and Rhodococcus, are known to perform stereoselective ketone reductions.
Novel Biocatalytic Pathways for Compound Transformation
Microbial systems offer the potential for novel transformations that are not typically observed in mammalian metabolism. For this compound, these could include:
Stereoselective Ketone Reduction: As mentioned, the reduction of the 4-oxo group by microbial ketoreductases is a highly probable transformation. Different microorganisms or their isolated enzymes could be used to selectively produce either the (cis)- or (trans)-alcohol diastereomers with high enantiomeric excess.
Baeyer-Villiger Oxidation: Some microorganisms contain Baeyer-Villiger monooxygenases that can oxidize ketones to esters or lactones. This could potentially lead to the formation of a seven-membered ring lactone from the piperidone ring.
Hydrolytic and Other Transformations: While less common for this type of structure, microbial hydrolases could potentially act on the molecule if it were to undergo prior modification to an ester or amide.
The table below outlines potential microbial biotransformations.
| Transformation Pathway | Enzyme Class | Potential Product(s) | Example Microorganisms |
| Stereoselective Ketone Reduction | Ketoreductase | Enantiomerically enriched (+/-)-2-Methyl-1-propyl-piperidin-4-ol | Candida sp., Rhodococcus sp., Nocardia sp. |
| Enzymatic Deracemization | Oxidoreductases, Transaminases | Enantiomerically pure (+)- or (-)-2-Methyl-4-oxo-1-propyl piperidine | Various bacteria and fungi |
| Baeyer-Villiger Oxidation | Baeyer-Villiger Monooxygenase | 1-Propyl-5-methyl-1,4-oxazepan-5-one | Pseudomonas sp. |
Research Applications and Utility of +/ 2 Methyl 4 Oxo 1 Propyl Piperidine
Application as a Synthetic Intermediate for Complex Molecules
Functionalized piperidines are critical starting materials, or building blocks, for constructing more elaborate molecular architectures. ambeed.comresearchgate.net The presence of multiple reactive sites—the ketone, the secondary amine (after potential depropylation), and the methyl-substituted carbon—on the (+/-)-2-Methyl-4-oxo-1-propyl piperidine (B6355638) structure allows for a variety of chemical transformations, making it a valuable precursor for diverse and complex molecules.
The piperidine moiety is a common structural feature in a vast range of natural alkaloids, many of which exhibit significant biological activity. rsc.org Synthetic chemists often utilize simpler, functionalized piperidines as key intermediates to construct these complex natural products. rsc.orgnih.gov The synthesis of bioactive alkaloids such as (+)-241D and isosolenopsin A has been achieved using multi-substituted chiral piperidine intermediates derived from strategic synthetic methods. rsc.org The 2-methyl substitution pattern is particularly noteworthy as it can block metabolic pathways and influence the three-dimensional conformation of the ring, which is often crucial for biological function. rsc.org
Table 1: Examples of Natural Products Containing a Piperidine Scaffold
| Natural Product | Structural Feature | Biological Relevance |
|---|---|---|
| Pelletierine | 2-Substituted piperidine | Alkaloid with historical use as an anthelmintic. researchgate.net |
| Coniine | 2-Propylpiperidine | A neurotoxic alkaloid found in poison hemlock. researchgate.net |
| Isosolenopsin A | 2,6-Disubstituted piperidine | An alkaloid with potential bioactivity. rsc.org |
In modern drug discovery, particularly in fragment-based approaches, there is a high demand for novel, three-dimensional molecular scaffolds. nih.gov Piperidine derivatives are ideal building blocks for creating libraries of diverse heterocyclic compounds. nih.govwhiterose.ac.uk Starting from a core like (+/-)-2-Methyl-4-oxo-1-propyl piperidine, chemists can introduce diversity at multiple points on the ring to generate a collection of related but structurally distinct molecules. acs.org These libraries are then screened for biological activity to identify new lead compounds for drug development programs. The synthesis of regio- and diastereoisomers of substituted piperidines is a key strategy for exploring the available 3D chemical space. nih.gov
Table 2: Strategic Modifications of the Piperidine Core for Library Synthesis
| Modification Site | Type of Reagent/Reaction | Resulting Diversity |
|---|---|---|
| N1-Position | Alkylation, Acylation | Introduction of various alkyl and aryl groups to modulate properties like solubility and receptor interaction. |
| C4-Oxo Group | Reduction, Grignard addition, Wittig reaction | Conversion to alcohols, alkylated carbinols, or exocyclic double bonds, altering polarity and shape. |
| C3/C5-Positions | Enolate chemistry, α-alkylation | Introduction of substituents adjacent to the ketone, adding complexity. |
Use as a Chemical Probe or Research Tool
Beyond its role in synthesis, the piperidine scaffold is integral to the creation of chemical tools for pharmacological and analytical research. These tools are designed to interact with biological systems in a specific manner or to serve as a reference point in analytical measurements.
Piperidine-containing molecules have been developed as selective agonists and antagonists for various receptors, allowing researchers to probe their function and signaling pathways. For instance, the compound AC-42, a substituted piperidine, was used to demonstrate an allosteric mechanism of action at the muscarinic M1 receptor. nih.gov Such probes are invaluable for understanding complex pharmacological concepts like allosteric modulation, where a compound binds to a site distinct from the primary (orthosteric) site to modify the receptor's activity. nih.gov Similarly, novel piperidine derivatives have been synthesized to act as ligands for sigma (σ1) receptors, helping to elucidate structure-activity relationships and the role of these receptors in cellular processes like cancer cell proliferation. nih.gov
Table 3: Piperidine-Based Compounds as Receptor Probes
| Compound Type | Target Receptor | Research Application |
|---|---|---|
| 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) | Muscarinic M1 Receptor | Demonstrating allosteric agonism and studying receptor conformation changes. nih.gov |
In analytical chemistry, the development of reliable quantitative methods often requires stable, well-characterized standard compounds. Piperidine derivatives can be synthesized to serve this purpose. For example, 2-hydroxymethyl piperidine has been used to create stable derivatives of volatile aldehydes, which can then be used as analytical standards for quantitative analysis in workplace air monitoring. nih.gov The creation of such standards is a critical step in method validation, ensuring the accuracy, precision, and reliability of the analytical technique, such as High-Performance Liquid Chromatography (HPLC). nih.govnih.gov
Table 4: Application of Piperidine Derivatives in Analytical Methods
| Piperidine Derivative | Analyte | Analytical Technique | Purpose |
|---|---|---|---|
| Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines (from 2-HMP) | Volatile aldehydes (e.g., acrolein) | Gas Chromatography-Mass Spectrometry (GC-MS) | Stable standard for quantitative analysis. nih.gov |
Role in Green Chemistry Methodologies
The principles of green chemistry aim to make chemical synthesis more environmentally sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency. unibo.itmdpi.com The synthesis of and with piperidine derivatives is an active area for the application of these principles. Researchers are developing greener synthetic routes to N-heterocycles that utilize recyclable catalysts, minimize the use of hazardous solvents, and improve atom economy through one-pot reactions. mdpi.comresearchgate.net Methodologies like microwave-assisted synthesis and the use of ultrasound are being explored as eco-friendly energy sources to accelerate reactions and reduce energy consumption in the production of heterocyclic compounds. nih.gov These approaches are essential for transforming the pharmaceutical and chemical industries into more sustainable enterprises. unibo.it
Table 5: Green Chemistry Principles in Piperidine Synthesis
| Green Chemistry Principle | Application in Heterocyclic Synthesis |
|---|---|
| Atom Economy | One-pot, multi-component reactions that incorporate most atoms from the reactants into the final product. researchgate.net |
| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives like water or bio-based solvents. |
| Catalysis | Employing recyclable metal catalysts or organocatalysts to reduce waste and avoid stoichiometric reagents. mdpi.com |
| Energy Efficiency | Using microwave or ultrasound irradiation to reduce reaction times and energy consumption compared to conventional heating. nih.gov |
Catalyst in Environmentally Friendly Syntheses
There is currently no publicly available scientific literature that documents the use of this compound as a catalyst in environmentally friendly or "green" chemical syntheses. While the broader class of piperidine derivatives is utilized in various catalytic applications, specific data for this compound in green chemistry processes have not been reported.
Mechanochemical Synthesis Applications
No specific applications of this compound in the field of mechanochemical synthesis have been reported in the available scientific literature. Mechanochemistry, which involves using mechanical force to induce chemical reactions, is a growing field, but the utility of this particular compound as a reactant, catalyst, or product in such processes has not been documented.
Exploration in Materials Science Research
There is no information available in the current body of scientific literature to suggest that this compound has been explored or utilized in materials science research, including as a potential precursor for polymers.
Future Directions and Research Gaps
Development of Novel Stereoselective Synthetic Routes
The current designation "(+/-)" indicates that the compound is a racemic mixture of enantiomers. A critical future direction is the development of synthetic methods that can selectively produce one stereoisomer over the other. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or contributing to off-target effects. rsc.org
Future research should focus on:
Asymmetric Synthesis : Employing chiral catalysts or auxiliaries to guide the formation of a single enantiomer during the synthesis of the piperidine (B6355638) ring. researchgate.net Methods like asymmetric reduction of ketone precursors or stereoselective alkylation could be key. researchgate.net
Chiral Resolution : Developing efficient methods, such as preparative chiral chromatography or diastereomeric salt formation, to separate the enantiomers from the existing racemic mixture.
Enzymatic Approaches : Utilizing enzymes that can stereoselectively perform key bond-forming reactions to yield enantiopure products under mild conditions. nih.gov
A modular and stereoselective synthesis would allow for the creation of various substituted piperidin-4-ols and related structures with high efficiency and control. nih.gov The development of such methods is crucial for systematically evaluating the structure-activity relationships of each stereoisomer.
| Strategy | Description | Key Advantages | Relevant Research Areas |
|---|---|---|---|
| Asymmetric Catalysis | Use of chiral metal complexes (e.g., Rhodium, Iridium, Gold) or organocatalysts to induce enantioselectivity in ring formation or functionalization steps. nih.govnih.gov | High efficiency and catalytic nature (small amount of catalyst needed). | Transition metal catalysis, organocatalysis. |
| Chiral Auxiliary-Mediated Synthesis | Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction, followed by its removal. | Reliable and predictable stereochemical control. | Classical asymmetric synthesis. |
| Biocatalytic Asymmetric Synthesis | Employing isolated enzymes (e.g., ketoreductases, transaminases) to catalyze key stereoselective transformations. researchgate.netrsc.org | High stereoselectivity, mild reaction conditions, and environmentally friendly. nih.gov | Biocatalysis, enzyme engineering. |
| Kinetic Resolution | Separating enantiomers from a racemic mixture by reacting them with a chiral catalyst or reagent that reacts faster with one enantiomer. | Can be used to resolve existing racemic mixtures. | Enzymatic reactions, chiral catalysis. |
Deeper Mechanistic Understanding of Molecular Interactions
To unlock the therapeutic or biological potential of (+/-)-2-Methyl-4-oxo-1-propyl piperidine, a profound understanding of its interactions with biological macromolecules is essential. Future work must move beyond simple screening to detailed mechanistic studies that clarify how the molecule binds to its targets and exerts its effects.
Key research avenues include:
Computational Modeling : Utilizing molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding modes of the individual enantiomers with potential protein targets. researchgate.netnih.gov These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. acs.orgnih.gov
Structural Biology : Co-crystallizing the compound with its target protein(s) to obtain high-resolution X-ray structures. This provides definitive evidence of the binding orientation and key intermolecular interactions.
Biophysical Techniques : Using methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamic parameters of the interaction, providing insight into the driving forces of binding.
These detailed studies will enable a more rational, structure-based approach to optimizing the molecule's design for improved potency and selectivity. nih.gov
Integration with Advanced Machine Learning for Predictive Modeling
The field of drug discovery is increasingly leveraging machine learning (ML) to accelerate the identification and optimization of new therapeutic agents. dromicslabs.com For a molecule like this compound, ML can fill existing knowledge gaps and guide future experimental work.
Future research should focus on:
ADMET Prediction : Developing and applying ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. arxiv.orgnih.gov This can help in early-stage risk assessment and prioritize candidates with favorable drug-like properties. nih.gov
Bioactivity Prediction : Training ML algorithms on large datasets of known piperidine derivatives and their biological activities to predict potential targets and efficacy for this specific molecule. researchgate.net This approach can identify novel therapeutic applications that might be missed by traditional screening methods. researchgate.net
De Novo Design : Using generative ML models to propose novel derivatives based on the this compound scaffold. These models can optimize for multiple properties simultaneously, such as binding affinity and synthetic accessibility, to design next-generation compounds. acs.org
The primary challenge in this area remains the availability of high-quality, curated data for training robust and accurate models. arxiv.org
Exploration of New Biocatalytic Applications
Biocatalysis offers a powerful toolkit for sustainable and efficient chemical synthesis. chemistryviews.org Recent advancements have demonstrated the utility of enzymes in creating complex piperidine structures. news-medical.netmedhealthreview.com For this compound, biocatalysis presents several untapped opportunities.
Future research directions include:
Enzymatic Synthesis : Developing novel biocatalytic cascades for the synthesis of the piperidine core. For instance, combining transaminases and other enzymes in a one-pot reaction could provide a green and efficient route to chiral piperidines. rsc.org
Late-Stage Functionalization : Using enzymes, such as hydroxylases, to selectively modify the synthesized piperidine ring. chemistryviews.org This approach, known as biocatalytic C-H oxidation, can introduce new functional groups at specific positions, rapidly generating a library of derivatives for biological testing. news-medical.netmedhealthreview.com
Immobilized Enzyme Systems : Developing reusable catalysts by immobilizing enzymes, such as Candida antarctica lipase (B570770) B (CALB), on solid supports. rsc.org This enhances catalyst stability and simplifies product purification, making the synthetic process more scalable and cost-effective. rsc.org
The combination of biocatalysis with traditional chemical methods, such as radical cross-coupling, represents a powerful strategy for streamlining the synthesis of complex, three-dimensional piperidine molecules. chemistryviews.orgnews-medical.net
| Application Area | Enzyme Class Example | Potential Transformation | Anticipated Benefit |
|---|---|---|---|
| Asymmetric Synthesis | Ketoreductases (KREDs) | Stereoselective reduction of a precursor ketone to a chiral alcohol. | Access to enantiopure building blocks. |
| Ring Formation | Transaminases / Mannich reaction cascades | Formation of the chiral piperidine ring from acyclic precursors. rsc.org | Efficient construction of the core scaffold. |
| Late-Stage C-H Functionalization | Hydroxylases (e.g., P4H) | Selective introduction of hydroxyl groups onto the piperidine ring. chemistryviews.org | Rapid diversification of the molecular structure. |
| Multicomponent Reactions | Lipases (e.g., CALB) | One-pot synthesis of highly substituted piperidines from simple starting materials. rsc.org | Improved synthetic efficiency and atom economy. |
Investigation of Emerging Research Utilities in Chemical Biology
Beyond direct therapeutic applications, piperidine derivatives serve as valuable tools in chemical biology for probing complex biological processes. nbinno.com The unique structure of this compound could be leveraged to develop novel chemical probes.
Future research should explore:
Scaffold for Probe Development : Using the compound as a starting point for the synthesis of chemical probes by incorporating reporter tags (e.g., fluorophores, biotin) or photoreactive groups. Such probes can be used to identify and study the compound's biological targets within cells or tissues.
Fragment-Based Discovery : Utilizing the core piperidine structure as a fragment for screening against a wide range of biological targets. Hits from fragment screening can then be elaborated into more potent and selective ligands.
Elucidation of Biological Pathways : Employing the molecule as a pharmacological tool to modulate the activity of a specific protein or pathway, thereby helping to unravel its role in health and disease. nbinno.com The diverse pharmacological activities of piperidine derivatives, from anticancer to antiviral, suggest a broad potential for such applications. ijnrd.orgresearchgate.net
The development of this compound into a versatile chemical tool could significantly contribute to our understanding of fundamental biology and uncover new therapeutic strategies.
Q & A
Q. Q1. What are the key considerations for optimizing synthetic routes to (±)-2-Methyl-4-oxo-1-propyl piperidine?
Methodological Answer: Synthetic optimization requires careful selection of reaction conditions (e.g., solvent, temperature, catalysts) and intermediates. For example, benzylation and debenzylation steps in piperidine derivatives often use Pd/C with ammonium formate under mild conditions to preserve stereochemistry and avoid side reactions . Purification methods like column chromatography or recrystallization are critical for isolating enantiomers, given the compound’s stereoisomeric nature. Yield improvements can be achieved by monitoring reaction progress via TLC or HPLC, as demonstrated in similar piperidine syntheses .
Q. Q2. How should researchers handle discrepancies in spectroscopic data during structural characterization?
Methodological Answer: Contradictions in NMR or mass spectrometry data may arise from conformational flexibility or impurities. For (±)-2-Methyl-4-oxo-1-propyl piperidine, analyze coupling constants (e.g., axial vs. equatorial protons in the piperidine ring) and compare with computed spectra from density functional theory (DFT). Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography when possible. Refer to case studies where misassigned piperidine conformers were resolved via NOESY correlations .
Q. Q3. What safety protocols are essential for handling (±)-2-Methyl-4-oxo-1-propyl piperidine in the lab?
Methodological Answer: Follow GHS hazard classifications for similar piperidin-4-one derivatives:
- Skin/Eye Protection: Wear nitrile gloves and goggles (H315/H319) .
- Respiratory Safety: Use fume hoods due to potential STOT SE3 effects (H335) .
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. Q4. How can QSAR models guide the design of (±)-2-Methyl-4-oxo-1-propyl piperidine derivatives with enhanced bioactivity?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models require molecular descriptors such as logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. For piperidine derivatives, prioritize descriptors linked to CNS permeability (e.g., TPSA < 60 Ų) or kinase inhibition (e.g., steric parameters). Use ADMET Predictor™ or SwissADME to simulate pharmacokinetics and avoid compounds with high CYP450 inhibition . For example, spiropiperidine scaffolds showed improved metabolic stability via intramolecular acyl transfer .
Q. Q5. What experimental strategies resolve contradictions in biological activity data across enantiomers?
Methodological Answer: Enantiomeric divergence in activity (e.g., receptor binding or metabolic clearance) necessitates chiral separation via chiral HPLC or enzymatic resolution. Test each enantiomer in parallel assays (e.g., radioligand binding for CNS targets). For (±)-2-Methyl-4-oxo-1-propyl piperidine, compare IC50 values in vitro and correlate with molecular docking results to identify stereospecific interactions. Case studies on spiropiperidines highlight the role of ring conformation in activity .
Q. Q6. How do oxoammonium intermediates influence the redox behavior of (±)-2-Methyl-4-oxo-1-propyl piperidine derivatives?
Methodological Answer: Oxoammonium salts, generated via one-electron oxidation of aminoxyl radicals, mediate selective oxidations (e.g., alcohol-to-ketone conversions). For (±)-2-Methyl-4-oxo-1-propyl piperidine, electrochemical studies (cyclic voltammetry) can quantify redox potentials. Reaction kinetics in micellar or cyclodextrin environments mimic biological membranes and reveal stabilization effects on intermediates .
Analytical and Mechanistic Questions
Q. Q7. What advanced analytical techniques validate the stability of (±)-2-Methyl-4-oxo-1-propyl piperidine under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2O2), and photolytic conditions. Monitor degradation via UPLC-MS/MS and identify impurities using high-resolution mass spectrometry (HRMS) .
- Plasma Stability Assays: Incubate with human plasma (37°C, 1–24 hrs) and quantify parent compound loss using LC-UV .
Q. Q8. How can intramolecular acyl transfer reactions be leveraged to synthesize spiropiperidine analogs?
Methodological Answer: Intramolecular acyl transfer in 1´-acyl-spiropiperidines enables scaffold diversification without harsh conditions. For (±)-2-Methyl-4-oxo-1-propyl piperidine, introduce acyl groups at the 4-oxo position and trigger migration via Pd/C-catalyzed hydrogenolysis. Characterize products using NOESY to confirm ring conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
